molecular formula C10H11ClO2 B1427030 Methyl 4-chloro-3,5-dimethylbenzoate CAS No. 1192547-87-7

Methyl 4-chloro-3,5-dimethylbenzoate

Cat. No. B1427030
M. Wt: 198.64 g/mol
InChI Key: YLDCLGVDBHWQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-chloro-3,5-dimethylbenzoate” is a chemical compound . It is an aromatic carboxylic acid ester . It has been used as a ligand during monomer screening for the synthesis and investigation of various europium compounds containing pinacolyl methylphosphonate with different ligands .


Chemical Reactions Analysis

“Methyl 3,5-dimethylbenzoate”, a related compound, is reported as a precursor of "methyl-3,5-divinylbenzoate" . It may be used in the preparation of four carbon isostere related to highly active 4-pyridinemethanols .

Scientific Research Applications

Crystal Structure Analysis

Research on methyl 3,5-dimethylbenzoate, a closely related compound to methyl 4-chloro-3,5-dimethylbenzoate, has shown its application in crystal structure analysis. The crystals of methyl 3,5-dimethylbenzoate are composed of strands of C—H⋯O=C bonded molecules, which are further arranged into layers, demonstrating the compound's potential in crystallography and material science studies. This structural arrangement may have implications for understanding the molecular interactions and designing new materials with specific properties (Ebersbach, Seichter, & Mazik, 2022).

Microbial Metabolism

Another study highlights the microbial metabolism of dimethylbenzoates by Rhodococcus rhodochrous N75, demonstrating the bioconversion of 3,5-dimethylbenzoic acid via the ortho-pathway. This process leads to the formation of novel metabolites, indicating the role of methyl 4-chloro-3,5-dimethylbenzoate in studying microbial degradation pathways and potential applications in bioremediation or as a precursor for bio-based product synthesis (Schmidt, Cain, Rao, & Kirby, 1994).

Nucleophilic Substitution Reactions

In synthetic chemistry, the transformations of 4-chloro-3,5-dinitropyrazole and its derivatives under the action of nucleophiles have been studied, showcasing the compound's utility in creating 4-substituted 3,5-dinitropyrazoles. This research demonstrates the compound's importance in synthesizing novel organic molecules, potentially useful in materials science, pharmaceuticals, and agrochemicals (Dalinger, Vatsadze, Shkineva, Popova, & Shevelev, 2012).

Kinetic and Equilibrium Studies

The kinetics of reactions involving methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions in various solvent mixtures have been explored. This research provides insights into the stability and reactivity of Meisenheimer complexes, contributing to a deeper understanding of nucleophilic substitution reactions in organic synthesis (Crampton & Greenhalgh, 1986).

Future Directions

“Methyl 3,5-dimethylbenzoate” may be used in the total synthesis of (±)-indoxamycin B . This suggests that “Methyl 4-chloro-3,5-dimethylbenzoate” could potentially have similar applications in the future.

properties

IUPAC Name

methyl 4-chloro-3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDCLGVDBHWQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3,5-dimethylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-3,5-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-3,5-dimethylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-chloro-3,5-dimethylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-chloro-3,5-dimethylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-chloro-3,5-dimethylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-3,5-dimethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.